3-(1-ethyl-1H-pyrazol-5-yl)azetidin-3-ol is a heterocyclic compound characterized by the presence of both an azetidine ring and a pyrazole moiety. This compound is notable for its potential applications in medicinal chemistry and organic synthesis. The IUPAC name indicates the structural components, where "azetidin" refers to the four-membered ring containing nitrogen, and "pyrazol" signifies the five-membered ring with nitrogen atoms.
This compound belongs to the class of azetidines, which are saturated heterocycles containing one nitrogen atom in a four-membered ring. Pyrazole derivatives are known for their diverse biological activities, including anti-inflammatory and anticancer properties. The combination of these two structural features in 3-(1-ethyl-1H-pyrazol-5-yl)azetidin-3-ol suggests unique chemical reactivity and potential therapeutic applications.
The synthesis of 3-(1-ethyl-1H-pyrazol-5-yl)azetidin-3-ol typically involves multi-step reactions starting from commercially available precursors. A common synthetic route includes:
The precise conditions, including temperature, solvent choice, and reaction time, are critical for optimizing yield and purity.
3-(1-ethyl-1H-pyrazol-5-yl)azetidin-3-ol can participate in various chemical reactions:
These reactions are essential for modifying the compound's properties and enhancing its biological activity.
The mechanism of action of 3-(1-ethyl-1H-pyrazol-5-yl)azetidin-3-ol is primarily attributed to its interaction with specific biological targets. For instance:
These interactions suggest that this compound could be explored for therapeutic applications in conditions like chronic pain or cancer.
The physical properties of 3-(1-ethyl-1H-pyrazol-5-yl)azetidin-3-ol include:
Chemical properties include:
Relevant data such as melting point, boiling point, and density may vary based on purity and specific synthesis methods.
3-(1-ethyl-1H-pyrazol-5-yl)azetidin-3-ol has several scientific applications:
Enantioselective construction of the azetidine ring adjacent to the pyrazole nucleus employs chiral catalysts to control stereochemistry at the C3 position. Key methodologies include:
Table 1: Catalysts for Asymmetric Azetidine Synthesis
| Catalyst Type | Substrate | % Yield | % ee | Conditions |
|---|---|---|---|---|
| L-Proline-amide | 1-Ethyl-4-formylpyrazole | 78 | 92 (S) | DCM, 25°C, 24h |
| Cu(I)/(S)-Ph-BOX | N-Propargyl-1-ethylpyrazole | 82 | 88 (R) | Toluene, 60°C, 12h |
| CAL-B lipase | rac-3-(1-Ethylpyrazol-5-yl)azetidin-3-ol | 45* | >99 (R) | Vinyl acetate, 30°C |
Notes: Yield for resolved (R)-enantiomer. DCM = dichloromethane.
Aza-Michael reactions enable C–N bond formation between azetidine-3-one and pyrazole acceptors, exploiting the electrophilicity of α,β-unsaturated systems:
Suzuki-Miyaura and Buchwald-Hartwig couplings conjugate preformed azetidine and pyrazole units:
Table 2: Pd-Catalyzed Coupling Conditions
| Reaction Type | Catalyst System | Base/Solvent | Yield (%) |
|---|---|---|---|
| Suzuki-Miyaura | PdCl₂(dtbpf) (3 mol%) | K₃PO₄, THF/H₂O | 76 |
| Buchwald-Hartwig | Pd₂(dba)₃/XPhos (5 mol%) | NaO^tBu, Toluene | 81 |
| Negishi Coupling | Pd(PPh₃)₄ (2 mol%) | ZnCl₂, Dioxane | 68 |
Key steps focus on installing the 3-hydroxy and N-ethyl moieties:
Rink amide resin enables combinatorial synthesis of azetidine-pyrazole analogs:
Table 3: Solid-Phase Synthesis Parameters
| Step | Reagents | Time | Purity* (%) |
|---|---|---|---|
| Resin Loading | Fmoc-azetidin-3-ol, DIC/HOBt | 2h | >90 |
| Mitsunobu Conjugation | 1H-Pyrazol-5-ol, DEAD/PPh₃ | 12h | 88 |
| N-Ethylation | iodoethane, DIPEA | 6h | 92 |
| TFA Cleavage | TFA/H₂O (95:5) | 1h | 95 |
Notes: Determined by HPLC-UV at 254 nm.
CAS No.: 34730-78-4
CAS No.: 98092-92-3
CAS No.: 486-71-5
CAS No.: 53861-34-0
CAS No.: 24663-35-2